molecular formula C9H15NO B14694168 9-Oxononanenitrile CAS No. 28274-37-5

9-Oxononanenitrile

Cat. No.: B14694168
CAS No.: 28274-37-5
M. Wt: 153.22 g/mol
InChI Key: JEBTUUQOZCJYKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Oxononanenitrile is an organic compound with the molecular formula C9H15NO. It contains a nitrile group (-CN) and an aldehyde group (-CHO), making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxononanenitrile typically involves the oxidation of nonanenitrile. One common method is the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to introduce the oxo group at the 9th position of the nonanenitrile chain .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 9-Oxononanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

9-Oxononanenitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions involving nitriles and aldehydes.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 9-Oxononanenitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The aldehyde group can undergo oxidation-reduction reactions, influencing cellular redox states. These interactions can modulate biochemical pathways, making this compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Uniqueness of 9-Oxononanenitrile: this compound is unique due to the presence of both an aldehyde and a nitrile group in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler nitriles or aldehydes. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

28274-37-5

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

9-oxononanenitrile

InChI

InChI=1S/C9H15NO/c10-8-6-4-2-1-3-5-7-9-11/h9H,1-7H2

InChI Key

JEBTUUQOZCJYKQ-UHFFFAOYSA-N

Canonical SMILES

C(CCCC=O)CCCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.